7-methoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is notable for its structural features, which include a benzofuran core, a methoxy group, and a carboxamide group, along with thiophene and pyridine moieties. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields .
This compound has been synthesized and studied for its potential therapeutic effects, particularly in the context of cancer treatment and other diseases. Its molecular formula is with a molecular weight of approximately 364.42 g/mol . The compound's CAS number is 2034576-54-8, which facilitates its identification in chemical databases.
7-methoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide can be classified as a synthetic cannabinoid due to its structural similarities with other compounds in this class. It has been investigated for its interactions with various biological targets, including receptors involved in the endocannabinoid system .
The synthesis of 7-methoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the identity and purity of synthesized compounds.
The molecular structure of 7-methoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide reveals a complex arrangement of atoms that contributes to its biological activity. The compound features:
The compound's structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 364.42 g/mol |
CAS Number | 2034576-54-8 |
SMILES Representation | COC1=CC=CC2=C1OC(=C2)C(=O)NCCOC3=NN=C(C=C3)C4=CN=CC=C4 |
7-methoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 7-methoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets within biological systems. It may modulate enzyme activity or receptor function, contributing to its therapeutic effects.
The compound's structure allows it to bind effectively to targets such as receptors involved in neurotransmission or inflammation pathways. This interaction can lead to alterations in signaling cascades that are pivotal in various disease processes .
Research indicates that similar compounds exhibit significant activity against specific targets like Mycobacterium tuberculosis, suggesting potential applications in antimicrobial therapy .
7-methoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide exhibits typical characteristics associated with organic compounds:
The compound's chemical properties include:
7-methoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide has several applications in scientific research:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: